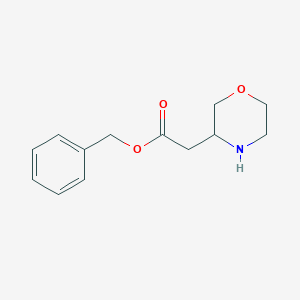

Morpholin-3-yl-acetic acid benzyl ester

Description

Significance of Morpholine (B109124) Heterocycles as Privileged Scaffolds in Chemical Science

The term "privileged scaffold" refers to molecular frameworks that can serve as ligands for diverse biological receptors, making them highly valuable in drug discovery and medicinal chemistry. nih.govscielo.brresearchgate.net The morpholine ring (tetrahydro-1,4-oxazine) is widely recognized as such a scaffold. nih.govresearchgate.net Its prevalence in numerous approved drugs and bioactive molecules stems from a unique combination of advantageous physicochemical, metabolic, and biological properties. nih.govresearchgate.net

The morpholine heterocycle possesses key structural features that contribute to its privileged status:

Physicochemical Properties: The presence of an ether oxygen atom and a weakly basic nitrogen atom gives the morpholine ring a well-balanced hydrophilic-lipophilic profile and a pKa value (approx. 8.7) that can enhance aqueous solubility and permeability across biological membranes. acs.orgacs.orgthieme-connect.com

Structural Role: The flexible, chair-like conformation of the morpholine ring allows it to act as a versatile scaffold, correctly orienting functional groups (appendages) for optimal interaction with biological targets. acs.orgacs.org

Synthetic Accessibility: The morpholine ring is a readily accessible synthetic building block that can be easily introduced as an amine reagent or constructed through various established synthetic methodologies. nih.gov

These attributes have led to the integration of the morpholine scaffold into a wide array of compounds, where it may be an integral part of the pharmacophore for enzyme inhibitors or bestow selective affinity for various receptors. nih.govresearchgate.net Its ability to enhance potency and confer desirable drug-like properties solidifies its classification as a privileged structure in modern chemical science. nih.govacs.org

Strategic Role of Ester Functionalities in Facilitating Chemical Transformations

Ester functionalities are pivotal in organic synthesis, serving not merely as stable final products but as highly strategic intermediates that facilitate complex molecular transformations. A benzyl (B1604629) ester, in particular, is a widely used protecting group for carboxylic acids due to its relative stability under various reaction conditions and its susceptibility to cleavage under specific, mild conditions.

The strategic utility of the benzyl ester group is demonstrated in several key transformations:

Protection and Deprotection: The primary role of a benzyl ester in a multi-step synthesis is to mask the reactivity of a carboxylic acid. This allows chemical modifications to be performed on other parts of the molecule without interference from the acidic proton or the nucleophilic carboxylate. The benzyl group can be selectively removed, most commonly via catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), to regenerate the carboxylic acid with minimal impact on other functional groups. organic-chemistry.org

Amide Bond Formation: Once deprotected, the unmasked carboxylic acid is primed for subsequent reactions. A principal application is the coupling with amines to form amide bonds, a fundamental linkage in peptides and numerous pharmaceutical agents.

Transesterification: Benzyl esters can undergo transesterification, where the benzyl alcohol portion is exchanged for a different alcohol under catalytic conditions, allowing for the modulation of molecular properties. organic-chemistry.org

The benzyl ester of an acetic acid moiety attached to a core scaffold, as in the title compound, represents a classic synthetic strategy. It provides a stable, two-carbon extension from a nitrogen atom, with the terminal carboxylic acid function temporarily protected but readily available for future elaboration, highlighting the ester's role as a key enabler of synthetic design.

Morpholin-3-yl-acetic Acid Benzyl Ester: Contextualization as a Key Intermediate in Synthetic Methodology

This compound (CAS 885273-91-6) is a chemical compound that serves as a valuable building block in organic synthesis. chemicalbook.commdpi.com Its structure is a deliberate combination of the two powerful chemical motifs discussed previously: the privileged morpholine scaffold and the synthetically versatile benzyl ester functionality. While extensive published research focusing solely on this specific molecule is limited, its utility can be clearly understood by analyzing its component parts.

The compound is an intermediate designed for the construction of more complex molecules.

The morpholine ring provides a desirable, three-dimensional core that is known to impart favorable properties for biological activity and pharmacokinetics. researchgate.netacs.org

The acetic acid sidearm at the 3-position acts as a linker to which further functionality can be attached.

The benzyl ester serves as a temporary protecting group for the carboxylic acid. This protection is crucial during synthesis, preventing the acid from engaging in unwanted side reactions.

A typical synthetic sequence involving this intermediate would involve modifying other parts of the molecule or attaching it to a larger structure, followed by the strategic removal of the benzyl group via hydrogenolysis. organic-chemistry.org This unmasks the carboxylic acid, which can then be used in a subsequent reaction, such as an amide coupling, to complete the synthesis of the final target molecule. The synthesis of related benzyl esters often involves the reaction of a core structure with benzyl bromoacetate, a common and efficient method for introducing this protected acid functionality. prepchem.com

Below are the key chemical properties of this compound.

| Property | Value |

| CAS Number | 885273-91-6 |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Structure | A morpholine ring substituted at the 3-position with an acetic acid group, where the carboxylic acid is esterified with benzyl alcohol. |

| Key Functional Groups | Morpholine, Benzyl Ester |

| Primary Synthetic Role | Chiral building block / Intermediate |

Structure

2D Structure

Properties

IUPAC Name |

benzyl 2-morpholin-3-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-13(8-12-10-16-7-6-14-12)17-9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXPHVYRJYTGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655209 | |

| Record name | Benzyl (morpholin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-91-6 | |

| Record name | Phenylmethyl 3-morpholineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (morpholin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Morpholin 3 Yl Acetic Acid Benzyl Ester

Historical Evolution of Morpholine (B109124) Ring Construction Methods

The foundational methods for constructing the morpholine ring have been well-established in industrial chemistry for many years. One of the primary industrial production routes involves the dehydration of diethanolamine (B148213) using a strong acid, typically concentrated sulfuric acid. wikipedia.org This process is straightforward but suffers from the use of a highly corrosive acid and can lead to challenges in product purification. google.com

Contemporary and Novel Approaches to the Synthesis of Morpholin-3-yl-acetic Acid Derivatives

Modern synthetic chemistry has introduced a variety of sophisticated and efficient methods for the synthesis of substituted morpholines. These contemporary approaches offer greater control over stereochemistry, utilize advanced catalytic systems, and increasingly incorporate principles of green chemistry to minimize environmental impact.

Achieving stereocontrol is crucial in the synthesis of bioactive molecules, and several strategies have been developed for the enantioselective and diastereoselective synthesis of morpholine derivatives.

A concise asymmetric synthesis for cis-3,5-disubstituted morpholines has been developed starting from readily available enantiomerically pure amino alcohols. nih.govacs.org This modular approach allows for variation in substituents and provides access to the final products as single stereoisomers. nih.govacs.org Another effective method involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. organic-chemistry.org This strategy, utilizing a Ruthenium catalyst with a (S,S)-Ts-DPEN ligand, facilitates an efficient enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates, where hydrogen bonding interactions are critical for achieving high enantiomeric excess. organic-chemistry.org

Polymer-supported synthesis has also emerged as a powerful tool for creating stereochemically defined morpholine-3-carboxylic acid derivatives. nih.gov Using immobilized amino acids like Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH as starting materials, the synthesis proceeds through N-alkyl-N-sulfonyl/acyl intermediates. nih.gov Subsequent cleavage from the resin, particularly with the inclusion of a reducing agent like triethylsilane, results in the stereoselective formation of the desired morpholine products. nih.gov This solid-phase technique allows for systematic stereochemical studies and the isolation of specific configurations. nih.gov

| Method Type | Starting Materials | Key Features | Stereocontrol |

| Asymmetric Synthesis | Enantiopure amino alcohols, aryl/alkenyl bromides | Pd-catalyzed carboamination; modular approach | High (single stereoisomers) nih.govacs.org |

| Tandem Reaction | Aminoalkyne substrates | One-pot hydroamination and asymmetric transfer hydrogenation; Ru-catalysis | High enantioselectivity organic-chemistry.org |

| Polymer-Supported Synthesis | Immobilized Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH | Solid-phase synthesis; cleavage with triethylsilane | High stereoselectivity nih.gov |

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for constructing heterocyclic rings like morpholine.

Palladium (Pd) catalysis is prominently used. A key strategy involves the Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.govacs.org This method is particularly effective for producing cis-3,5-disubstituted morpholines in moderate to good yields and with high diastereoselectivity (>20:1 dr). nih.govacs.org The reaction typically employs a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand and a sodium t-butoxide base. acs.org Another Pd-catalyzed approach is the Wacker-type aerobic oxidative cyclization of alkenes, which provides access to various six-membered nitrogen heterocycles, including morpholines, using a base-free Pd(DMSO)₂(TFA)₂ catalyst system. organic-chemistry.org

Iron (Fe) catalysts offer a less expensive and more sustainable alternative. Iron(III) has been shown to catalyze a diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted with an allylic alcohol. organic-chemistry.org Furthermore, a combined Pd(0)-catalyzed Tsuji-Trost reaction followed by an in-situ Fe(III)-catalyzed heterocyclization provides a pathway to variously substituted morpholines with excellent yields and diastereoselectivities. organic-chemistry.org The development of synthetic metal-based catalysts designed to function within biological systems represents a new frontier, combining transition metal catalysis with chemical biology to perform reactions inside cells. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Pd(OAc)₂ / P(2-furyl)₃ | Carboamination | Substituted ethanolamines, aryl/alkenyl bromides | High diastereoselectivity for cis-products. nih.govacs.org |

| Pd(DMSO)₂(TFA)₂ | Wacker-type aerobic cyclization | Alkenes | Base-free conditions; versatile for N-heterocycles. organic-chemistry.org |

| Iron(III) | Diastereoselective cyclization | 1,2-amino ethers, 1,2-hydroxy amines with allylic alcohols | Inexpensive and sustainable metal catalyst. organic-chemistry.org |

| Pd(0) / Fe(III) | Tandem Tsuji-Trost / Heterocyclization | Vinyloxiranes, amino-alcohols | One-pot synthesis of highly substituted morpholines. organic-chemistry.org |

Adherence to green chemistry principles is increasingly important for developing sustainable synthetic routes. This involves using safer solvents, reducing waste, and employing energy-efficient methods and sustainable materials.

Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions and improving efficiency. nih.govnih.gov Compared to conventional heating, microwave irradiation often leads to significantly shorter reaction times, higher conversion rates, and better product yields. nih.govnih.govmdpi.com For example, the synthesis of various acetamide (B32628) derivatives of morpholine has been achieved with moderate to good yields in minutes under microwave irradiation, compared to hours using conventional heating. mdpi.com Similarly, hybrid molecules containing the morpholine moiety have been synthesized under microwave conditions, with studies examining the effects of different solvents and microwave power to optimize the reactions. researchgate.net These methods highlight the potential of microwave technology to enhance the synthesis of morpholine-based compounds in a more energy-efficient manner. mdpi.com

A significant advancement in the green synthesis of morpholines is the development of a simple, high-yielding, one- or two-step protocol that uses inexpensive and redox-neutral reagents. nih.govchemrxiv.orgacs.org This method converts 1,2-amino alcohols to morpholines via a clean SN2 reaction with ethylene (B1197577) sulfate (B86663), followed by a base-mediated cyclization using potassium t-butoxide (tBuOK). nih.govchemrxiv.orgacs.orgchemrxiv.org This approach avoids the harsh reagents and waste associated with traditional methods, such as those using chloroacetyl chloride, and has been successfully scaled to over 50 grams. nih.govchemrxiv.org The selectivity of the initial monoalkylation step depends on the structure of the amino alcohol and the unique properties of ethylene sulfate. nih.govchemrxiv.org

The use of green solvents is another key aspect of sustainable synthesis. N-formylmorpholine, which can be synthesized in high yield from morpholine and formic acid, has been evaluated as a chemically stable, non-toxic, and non-corrosive green solvent for the synthesis of other heterocyclic compounds. ajgreenchem.com

Green Chemistry Principles in Morpholine Derivative Synthesis

Precursor Design and Derivatization Strategies

The synthesis of morpholin-3-yl-acetic acid benzyl (B1604629) ester relies on the careful design and modification of precursor molecules to efficiently construct the final compound. A primary strategy involves the use of 1,2-amino alcohols, which serve as foundational building blocks for the morpholine ring. researchgate.netchemrxiv.org These precursors are readily available and can be derivatized to introduce the necessary functionalities for subsequent cyclization and side-chain attachment.

A common and effective approach begins with enantiomerically pure amino acids. acs.org For instance, N-protected amino alcohols like (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate can be transformed into key intermediates. e3s-conferences.org The amino group is often protected with a tert-butyloxycarbonyl (Boc) group, which prevents unwanted side reactions during synthesis and can be removed in a later step. nih.gov This strategy allows for the controlled construction of the morpholine scaffold. The synthesis of substrates for palladium-catalyzed carboamination reactions, for example, starts with commercially available N-protected amino alcohols which are converted in three steps to the desired O-allyl ethanolamines. nih.gov

Another key precursor strategy involves the derivatization of N-Boc-phenylglycinol, which can undergo reactions like the addition of methyl prop-2-ynoate and methyl 3-iodoprop-2-enoate, followed by cyclization to form the morpholine ring. researchgate.net The design of these precursors is critical as it dictates the stereochemistry and substitution pattern of the final product.

Furthermore, derivatization is not limited to the starting materials. Intermediate compounds are often modified to facilitate the next synthetic step. For example, an alcohol group can be converted to a tosylate to create a better leaving group for intramolecular cyclization. unimi.it The choice of protecting groups and the sequence of derivatization steps are crucial for achieving a high yield and purity of the target molecule.

Table 1: Examples of Precursors and Derivatization Strategies

| Precursor | Derivatization Strategy | Resulting Intermediate | Reference |

|---|---|---|---|

| 1,2-amino alcohols | Reaction with ethylene sulfate and tBuOK | Mono-N-alkylated products for cyclization | organic-chemistry.org |

| N-Boc amino alcohols | Treatment with NaH and allyl bromide, followed by Boc-group cleavage and N-arylation | O-allyl ethanolamine derivatives | nih.gov |

| (S)-epichlorohydrin | Reaction with amino alcohols | Enantiomerically pure 2-(hydroxymethyl)morpholines | researchgate.net |

| N-Boc-phenylglycinol | Addition of methyl prop-2-ynoate and methyl 3-iodoprop-2-enoate | Adduct for photoinduced intramolecular cyclization | researchgate.net |

| N-Boc protected serine methyl esters | Transformation to serinols, followed by further reactions | Optically pure 3-hydroxymethylmorpholine (B1309833) building blocks | unimi.it |

Optimization of Reaction Conditions and Yields in Scalable Synthesis

Optimizing reaction conditions is paramount for the efficient and scalable synthesis of morpholin-3-yl-acetic acid benzyl ester, ensuring high yields, purity, and cost-effectiveness. Key areas of optimization include cyclization methods, esterification, and purification processes.

A significant advancement in morpholine synthesis is the development of one or two-step, redox-neutral protocols. For instance, the conversion of 1,2-amino alcohols to morpholines can be achieved with high yields using inexpensive reagents like ethylene sulfate and potassium tert-butoxide (tBuOK). acs.orgchemrxiv.org This method is notable for its ability to achieve selective monoalkylation of primary amines, a common challenge in organic synthesis. chemrxiv.orgchemrxiv.org Researchers have demonstrated the scalability of this method, with several examples conducted on a scale greater than 50 grams. chemrxiv.orgchemrxiv.org

The intramolecular cyclization step is another critical point for optimization. In one approach, the cyclization of a tosylated precursor was achieved by deprotonating a carbamate (B1207046) with sodium hydride, leading to the formation of the N-Boc protected morpholine ring in good yield. unimi.it Alternative routes involve cleaving the carbamate to yield a more nucleophilic amine before cyclization. unimi.it The choice of base and solvent is crucial; for example, the cyclization of 2-(2-chloroacetamido)-4-methylpentanoic acid was optimized using sodium bicarbonate as the base in dimethylformamide (DMF) to achieve a 55% yield after recrystallization. nih.gov

For the final esterification step to form the benzyl ester, various methods are available. Traditional acid-catalyzed esterification of the carboxylic acid with benzyl alcohol is an option. geniusjournals.orgscispace.com However, to avoid harsh conditions that could compromise the morpholine ring, milder methods are often preferred for complex molecules. These can include using coupling agents or converting the carboxylic acid to an acid chloride before reacting with benzyl alcohol.

Purification is a key consideration in scalable synthesis. While column chromatography is used for purification at the lab scale, crystallization is often favored for industrial production due to its cost-effectiveness. nih.gov Optimization of the nitration of 4-phenyl-3-morpholinone, an intermediate in a related synthesis, involved workup by extraction with acetone (B3395972) and subsequent isolation by crystallization from an acetone/water mixture. google.com Similarly, the reduction of the corresponding nitro-compound to an amino-phenyl derivative was optimized by conducting the hydrogenation in an aliphatic alcohol like ethanol, allowing the product-containing filtrate to be used directly in the next step. google.com

Table 2: Optimization of Reaction Parameters for Morpholine Synthesis

| Reaction Step | Parameter Optimized | Conditions/Reagents | Impact on Yield/Process | Reference |

|---|---|---|---|---|

| N-Alkylation/Cyclization | Reagents | Ethylene sulfate, tBuOK | Simple, high-yielding, redox-neutral protocol; scalable >50g | chemrxiv.orgacs.orgchemrxiv.org |

| Nitration of Phenyl-morpholinone | Temperature/Workup | -5°C reaction temp; extraction with acetone | High yield (80% of theory) of nitrated intermediate | google.com |

| Hydrogenation (Reduction) | Solvent | Ethanol | Allowed direct use of filtrate for further reaction | google.com |

| Cyclization of Halo-acetamide | Base/Solvent | NaHCO₃ in DMF at 60 °C | 55% yield after recrystallization | nih.gov |

| Esterification (Benzyl Acetate) | Catalyst | Strong acid cation exchange resin | 84.23% yield, catalyst reusable up to 10 times | scispace.com |

Reactivity and Chemical Transformations of Morpholin 3 Yl Acetic Acid Benzyl Ester

Transformations Involving the Benzyl (B1604629) Ester Moiety

The benzyl ester moiety is a key reactive center in the molecule, susceptible to a variety of nucleophilic acyl substitution reactions. These transformations allow for the deprotection of the carboxylic acid or its conversion into other important functional groups.

Hydrolysis and Transesterification Reactions

The benzyl ester of Morpholin-3-yl-acetic acid can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid.

Hydrolysis: Basic hydrolysis, often termed saponification, is a common and effective method for cleaving benzyl esters. masterorganicchemistry.com The reaction typically involves treating the ester with a strong base, such as sodium hydroxide (B78521), in an aqueous or alcoholic solvent. The process proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the benzyl alcohol leaving group to form the carboxylate salt. masterorganicchemistry.com An acidic workup is subsequently required to protonate the carboxylate and isolate the neutral carboxylic acid. masterorganicchemistry.com The stability of benzyl esters is pH-dependent; they are susceptible to cleavage under both strongly acidic (pH < 1) and basic (pH > 12) conditions. organic-chemistry.org

Transesterification: Transesterification is a process where the benzyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. nih.gov This reaction can be catalyzed by acids, bases, or various metal catalysts. For instance, a catalytic amount of a tetranuclear zinc cluster or silica-supported boric acid has been shown to effectively promote the transesterification of various esters with a range of alcohols under mild conditions. organic-chemistry.orgnih.gov This method is particularly useful for converting a benzyl ester into other esters, such as methyl or ethyl esters, which may be required for subsequent synthetic steps. nih.gov The reaction involves the nucleophilic attack of an alcohol on the ester carbonyl, displacing the original benzyl alcohol. nih.gov

A summary of representative conditions for these transformations on analogous benzyl esters is presented below.

| Transformation | Reagent(s) | Catalyst / Conditions | Product Type |

| Hydrolysis | Sodium Hydroxide (NaOH) / Water (H₂O) | Basic conditions (Saponification) | Carboxylic Acid (as salt) |

| Hydrolysis | Sulfuric Acid (H₂SO₄) / Water (H₂O) | Acidic conditions | Carboxylic Acid |

| Transesterification | An alcohol (e.g., Methanol, Ethanol) | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) Catalyst | New Ester |

| Transesterification | Benzyl alcohol, various other alcohols | Silica-supported boric acid (SiO₂–H₃BO₃), Solvent-free | New β-keto ester |

This table presents generalized conditions based on the reactivity of benzyl esters.

Reduction to Alcohol Derivatives

The ester functional group can be reduced to a primary alcohol, yielding 2-(Morpholin-3-yl)-ethanol. This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of reducing esters to alcohols. libretexts.org The reaction mechanism involves a nucleophilic acyl substitution where a hydride ion first attacks the carbonyl carbon, followed by the elimination of the benzyloxy group. The resulting intermediate aldehyde is immediately reduced further by another equivalent of the hydride reagent to the primary alcohol. libretexts.org

Alternatively, the benzyl group can be selectively removed via catalytic hydrogenolysis. This deprotection method involves reaction with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This process is advantageous as it is often performed under neutral conditions and cleanly cleaves the benzyl-oxygen bond to yield the carboxylic acid and toluene (B28343), leaving the rest of the molecule intact. organic-chemistry.org

Amidation and Other Nucleophilic Acyl Substitution Reactions

The benzyl ester can be converted directly into an amide through aminolysis. This reaction involves heating the ester with an amine. However, the process can be slow and may require a catalyst. Acetic acid has been shown to be an effective catalyst for the N-acylation of various amines using esters as the acyl source. rsc.org

The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination pathway. libretexts.org A nucleophile, such as an amine, attacks the carbonyl carbon to form a tetrahedral intermediate, which then expels the leaving group (benzyl alcohol) to form the new carbonyl compound, in this case, an amide. masterorganicchemistry.comlibretexts.org Such reactions are generally favored when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com For less reactive amines, the corresponding carboxylic acid (obtained from hydrolysis) can be coupled with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the amide. libretexts.org

Reactions at the Morpholine (B109124) Nitrogen Atom

The tertiary nitrogen atom in the morpholine ring is a nucleophilic and basic center, making it susceptible to reactions with various electrophiles.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The lone pair of electrons on the morpholine nitrogen can readily attack alkyl halides or other alkylating agents in a nucleophilic substitution reaction. researchgate.net For example, the N-alkylation of the related morpholin-3-one (B89469) scaffold can be achieved using sodium hydride to generate an amide anion, followed by the addition of an alkyl halide like benzyl bromide. acs.org This results in the formation of a new carbon-nitrogen bond. The N-alkylation of tertiary amines like the one present in Morpholin-3-yl-acetic acid benzyl ester leads to the formation of quaternary ammonium (B1175870) salts.

N-Acylation: N-acylation involves the reaction of the morpholine nitrogen with an acylating agent, such as an acyl chloride or an anhydride. This reaction forms an N-acylmorpholine derivative. These reactions are typically rapid due to the high reactivity of the acylating agents.

The table below summarizes typical conditions for N-alkylation based on related morpholine structures.

| Substrate | Reagent(s) | Solvent(s) | Product Type | Reference |

| Morpholin-3-one | 1. Sodium Hydride (NaH) 2. Benzyl Bromide | DMF | N-Benzylmorpholin-3-one | acs.org |

| Morpholine | Ethyl chloroacetate, Triethylamine | Benzene (B151609) | Morpholin-N-ethyl acetate (B1210297) | researchgate.net |

This table illustrates N-alkylation on similar morpholine-containing scaffolds.

Formation of N-Oxides and Quaternary Ammonium Salts

N-Oxides: The tertiary nitrogen of the morpholine ring can be oxidized to form a morpholine N-oxide. nih.gov Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). acs.orgpreprints.org The resulting N-oxide features a highly polar N⁺-O⁻ bond, which alters the chemical and physical properties of the parent molecule. nih.gov For instance, N-methylmorpholine is readily oxidized to N-methylmorpholine-N-oxide (NMO), a widely used co-oxidant in synthetic chemistry. nih.gov

Quaternary Ammonium Salts: As tertiary amines are nucleophilic, they react with alkyl halides to form quaternary ammonium salts. wikipedia.org This reaction, known as quaternization, involves the alkylation of the nitrogen atom, which results in a permanently positively charged nitrogen center. wikipedia.orglobachemie.com For example, N-alkylmorpholines can be heated with alkyl halides like benzyl chloride in a solvent such as acetonitrile (B52724) to yield morpholinium salts. google.com The resulting quaternary ammonium compounds have distinct properties and applications compared to their tertiary amine precursors. mdpi.com

Reactions at the Morpholine Ring Carbon Atoms

The reactivity of the morpholine ring in "this compound" is characterized by transformations at its carbon atoms. These reactions are crucial for the synthesis of more complex derivatives and for understanding the compound's chemical behavior. Key reactive sites include the carbon atom alpha to the nitrogen and the potential for the entire ring to undergo cleavage under specific conditions.

Functionalization via Alpha-Carbon Acidity

The carbon atom at the C-2 position, being alpha to the ring nitrogen, is susceptible to functionalization. This is often achieved by generating an intermediate that can react with various electrophiles or nucleophiles. A common strategy involves the formation of an imine or iminium ion intermediate, which activates the alpha-position for nucleophilic attack.

Research on related alicyclic amines has demonstrated a powerful strategy for α-functionalization via their corresponding imine-BF3 complexes. researchgate.net These complexes, which can be generated in situ, readily react with a variety of organometallic reagents. researchgate.net This methodology allows for the introduction of various alkyl and aryl groups at the carbon adjacent to the nitrogen atom. Although this specific reaction was demonstrated on N-tosyl piperazine (B1678402) and other morpholine derivatives, the principle is applicable to the C-2 position of "this compound". researchgate.net

The process typically involves dehydrohalogenation of an N-bromoamine precursor, followed by the addition of boron trifluoride etherate to form a stable imine-BF3 complex. researchgate.net This complex then serves as a building block for the addition of nucleophiles. researchgate.net

Table 1: Examples of α-Functionalization of Alicyclic Amine-Derived Imine-BF3 Complexes

| Reagent Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| R−ZnCl•MgCl2•LiCl | 0 °C to rt, 24 h | α-Substituted Morpholine | Varies |

| R2Zn•2MgBr2•LiCl | 0 °C to rt, 24 h | α-Substituted Morpholine | Varies |

| R−Li | -78 °C, 5 h | α-Substituted Morpholine | Varies |

| R−MgBr or R−MgCl•LiCl | 0 °C to rt, 5 h | α-Substituted Morpholine | Varies |

Data derived from studies on related morpholine and piperazine derivatives. researchgate.net

Ring-Opening Reactions of Morpholine Derivatives

The morpholine ring, while generally stable, can undergo ring-opening reactions under specific oxidative or catalytic conditions. These reactions cleave the C-C or C-O bonds within the heterocyclic structure, leading to linear amino alcohol derivatives.

One documented method involves the visible light-promoted oxidative cleavage of C(sp³)–C(sp³) bonds in N-phenylmorpholine derivatives. google.com This reaction utilizes O₂ as the terminal oxidant and a photocatalyst, providing a mild alternative to harsh methods that require transition metals or high temperatures. google.com The reaction proceeds by irradiating a solution of the morpholine derivative, a photocatalyst (like 4CzIPN), and an additive in an oxygen atmosphere, resulting in the formation of a formamidoethyl formate (B1220265) product with yields up to 83%. google.com

Another approach to ring-opening is through reactions with organotin compounds. Studies on morpholine-2,5-diones have shown that reagents like (Bun)₃SnNMe₂ can react via ring-opening to yield linear organotin compounds. psu.edu While the starting material is different, this demonstrates the susceptibility of the morpholine core to cleavage by potent nucleophiles and organometallic reagents. psu.edu The polymerization of morpholine-2,5-dione (B184730) derivatives, often catalyzed by organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), also proceeds via a ring-opening mechanism. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving the morpholine scaffold is essential for controlling reaction outcomes and designing new synthetic pathways. Investigations have focused on elucidating the transient species and stereochemical factors that govern these transformations.

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies have identified key intermediates in the functionalization and transformation of morpholine derivatives. For the reaction of morpholin-3-one (a close structural analog of the target compound's core) with triethyl phosphite (B83602) prompted by phosphoryl chloride, a distinct pathway is proposed. nih.gov The reaction is believed to proceed through an intermediate that facilitates the formation of morpholine-3,3-diylbisphosphonate. nih.gov

In the context of α-functionalization, the formation of iminium ions is a recurring mechanistic feature. For instance, oxidative imidation reactions of N-phenyl morpholine-2-ones are used to introduce functional groups at the C-3 position. mdpi.com These cross-dehydrogenative coupling reactions create a C-N bond at the position alpha to the nitrogen, proceeding through an activated intermediate. mdpi.com

Similarly, the α-functionalization of morpholine via imine-BF3 complexes involves the in situ generation of the complex, which serves as a stable, yet reactive, intermediate for subsequent nucleophilic additions. researchgate.net The stability of the B-N bond in these intermediates is crucial for the reaction's success under mild conditions. researchgate.net

Visible light-induced ring-opening reactions are understood to proceed via a photocatalytic cycle. google.com The photocatalyst, upon excitation by light, initiates a single-electron transfer (SET) process with the morpholine derivative, generating a radical cation intermediate. This intermediate then undergoes fragmentation and reaction with oxygen to yield the final ring-opened product. google.com

Stereochemical Outcomes and Selectivity Control

Controlling the stereochemistry during the synthesis and functionalization of morpholine derivatives is critical, as the biological activity of such compounds is often dependent on their three-dimensional structure.

Highly regio- and stereoselective strategies have been developed for the synthesis of substituted morpholines. One such method involves the Sₙ2-type ring opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular ring closure. nih.gov This approach yields nonracemic morpholines with high enantioselectivity. nih.gov

In the functionalization of existing morpholine rings, stereocontrol can be achieved through various means. For the synthesis of 3-substituted morpholines, a tandem one-pot reaction using hydroamination and asymmetric transfer hydrogenation has proven effective. organic-chemistry.org The enantioselectivity of this process is attributed to hydrogen-bonding interactions between the substrate's oxygen atom and the chiral ruthenium catalyst. organic-chemistry.org

The functionalization of morpholin-2-ones with chiral reagents, such as (R)-ethosuximide, can lead to the formation of diastereomeric mixtures. mdpi.com The separation and characterization of these diastereoisomers are essential for determining the stereochemical course of the reaction.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-Tosyl piperazine |

| Boron trifluoride etherate |

| 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) |

| (Bun)₃SnNMe₂ (Tributyltin dimethylamide) |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) |

| Morpholin-3-one |

| Triethyl phosphite |

| Phosphoryl chloride |

| Morpholine-3,3-diylbisphosphonate |

| N-Phenyl morpholine-2-one |

| (R)-Ethosuximide |

Morpholin 3 Yl Acetic Acid Benzyl Ester As a Versatile Synthetic Building Block

Application in the Construction of Complex Organic Molecules

The structural arrangement of morpholin-3-yl-acetic acid benzyl (B1604629) ester, featuring a reactive secondary amine, a strategically placed ester, and a chiral center at the 3-position of the morpholine (B109124) ring, makes it a valuable intermediate for the construction of elaborate organic structures. The morpholine unit itself is a common motif in numerous bioactive compounds and approved drugs, prized for its favorable physicochemical and metabolic properties. nih.govresearchgate.net

The morpholine core of the title compound serves as a foundational element for the generation of more complex, advanced heterocyclic systems. The secondary amine within the morpholine ring is nucleophilic and can participate in a variety of chemical transformations typical of secondary amines, such as reactions with inorganic or organic acids to form salts or amides, alkylation reactions, and reactions with ethylene (B1197577) oxide or ketones. chemenu.comwikipedia.org These reactions allow for the elaboration of the morpholine structure, leading to the formation of fused or spirocyclic heterocyclic systems.

For instance, the nitrogen atom can be a key participant in intramolecular cyclization reactions, a common strategy for building polycyclic systems. rsc.orgrsc.org By introducing a suitable electrophilic group elsewhere in the molecule, a ring-closing reaction can be initiated from the morpholine nitrogen. Furthermore, the acetic acid side chain provides a handle for creating additional rings. After deprotection of the benzyl ester, the resulting carboxylic acid can be activated and reacted with other functional groups to form lactams or other heterocyclic structures.

Recent advances in synthetic methodology have provided numerous pathways to substituted morpholines, which can be adapted for the synthesis of complex derivatives from precursors like morpholin-3-yl-acetic acid benzyl ester. osi.lvoup.comorganic-chemistry.org These methods include gold-catalyzed cyclizations of alkynylamines and alkynylalcohols, palladium-catalyzed carboamination reactions, and multi-component reactions, which offer efficient routes to highly substituted morpholine derivatives. rsc.orgnih.govnih.gov Such strategies could be employed to further functionalize the morpholine ring or to build upon the existing framework to create novel, advanced heterocyclic architectures. The development of stereoselective syntheses is particularly important, as the biological activity of complex molecules is often dependent on their specific stereochemistry. nih.govresearchgate.net

The design of this compound makes it an ideal precursor for the synthesis of a library of analogs for structure-activity relationship (SAR) studies. e3s-conferences.orgresearchgate.net SAR studies are fundamental in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of a lead compound. The benzyl ester group is particularly useful in this context as it can be readily removed via catalytic hydrogenolysis without affecting many other functional groups. acs.orgorganic-chemistry.org

Once the benzyl group is cleaved to reveal the carboxylic acid, a wide array of modifications can be introduced at this position. For example, the carboxylic acid can be converted to various amides by coupling with a diverse range of amines. This allows for the systematic exploration of how different substituents at this position influence the molecule's interaction with a biological target. The ability to easily generate a series of analogs with varied steric and electronic properties is crucial for mapping the pharmacophore and improving the potency and selectivity of a potential drug candidate. nih.gov

Contribution to Novel Methodological Development in Organic Synthesis

The synthesis and application of molecules like this compound can drive the development of new synthetic methodologies. The presence of multiple functional groups and a chiral center presents challenges and opportunities for organic chemists to devise novel and efficient synthetic routes. rsc.orgrsc.orgnih.gov For example, developing a stereoselective synthesis of the 3-substituted morpholine core is a significant endeavor that can lead to new catalytic systems or reaction pathways. nih.govresearchgate.net

Furthermore, the use of this compound as a building block in the synthesis of complex targets can necessitate the development of new bond-forming reactions or protecting group strategies that are compatible with the sensitive morpholine ring and other functionalities present in the molecule. The quest for more efficient and atom-economical ways to construct such molecules often leads to innovations in catalysis, multi-component reactions, and cascade reactions. nih.gov

Integration into Multi-Step Synthetic Sequences and Cascades

The benzyl ester functionality of this compound is a key feature that facilitates its integration into multi-step synthetic sequences and cascade reactions. Benzyl esters are widely used as protecting groups for carboxylic acids because they are stable to a variety of reaction conditions but can be selectively removed under mild, neutral conditions via catalytic hydrogenolysis. acs.orgorganic-chemistry.orgresearchgate.net This orthogonality allows chemists to perform a series of transformations on other parts of the molecule without affecting the carboxylic acid.

In a multi-step synthesis, the benzyl ester can be carried through several reaction steps and then deprotected at a later stage to unmask the carboxylic acid for further reactions, such as amide bond formation or reduction. This strategy is essential for the synthesis of complex natural products and pharmaceuticals where the order of chemical transformations is critical.

In cascade reactions, where multiple bonds are formed in a single operation, a precursor like this compound could be designed to initiate or participate in the cascade after a specific triggering event, such as the removal of the benzyl group. The ability to control the reactivity of the carboxylic acid function through the use of a benzyl ester protecting group is therefore a powerful tool in the design of efficient and elegant synthetic routes.

Advanced Spectroscopic and Computational Analysis of Morpholin 3 Yl Acetic Acid Benzyl Ester and Its Derivatives

Detailed Conformational Analysis Using Advanced Spectroscopic Techniques

The conformational landscape of the morpholine (B109124) ring is a key determinant of its biological activity and chemical reactivity. mdpi.com Like cyclohexane (B81311), the morpholine ring is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. However, other higher-energy conformations such as boat and twist-boat forms are also possible and can be populated, particularly in substituted derivatives or upon interaction with a biological target. rsc.org Advanced spectroscopic techniques, especially Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for investigating these conformational equilibria in solution. nih.govauremn.org.br

For a molecule like Morpholin-3-yl-acetic acid benzyl (B1604629) ester, the chair conformation is expected to be the most stable. In this conformation, the bulky acetic acid benzyl ester substituent at the C3 position can exist in either an axial or equatorial orientation. The relative populations of these two chair conformers are governed by a combination of steric and stereoelectronic effects. nih.gov

Advanced NMR methods such as Dynamic NMR (DNMR) and 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for a detailed analysis. researchgate.netnih.gov DNMR studies at variable temperatures can be used to determine the energy barriers for ring inversion between the two chair forms. researchgate.net NOESY experiments can reveal through-space proximities between protons, which helps in unambiguously assigning the axial or equatorial position of substituents. For instance, a NOESY correlation between the C3 proton and the axial protons at C5 and C2 would confirm an equatorial orientation of the substituent. nih.gov While specific experimental data for Morpholin-3-yl-acetic acid benzyl ester is not available in the literature, analysis of related substituted morpholines provides a strong basis for these expected conformational behaviors. mdpi.comresearchgate.net

Table 1: Representative NMR Spectroscopic Data for a Substituted Morpholine Ring Note: This table presents typical chemical shift ranges for a morpholine ring substituted at the C3 position, based on data from analogous structures. Actual values for this compound would require experimental measurement.

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| H-2 (axial) | ~2.6 - 2.8 | C-2: ~68 - 72 |

| H-2 (equatorial) | ~3.8 - 4.0 | |

| H-3 | ~3.0 - 3.3 | C-3: ~50 - 55 |

| H-5 (axial) | ~2.7 - 2.9 | C-5: ~45 - 50 |

| H-5 (equatorial) | ~3.5 - 3.7 | |

| H-6 (axial) | ~3.6 - 3.8 | C-6: ~66 - 70 |

| H-6 (equatorial) | ~3.9 - 4.1 |

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for complementing experimental studies of molecular structure and reactivity. numberanalytics.comnih.gov These methods allow for the in-silico investigation of properties that can be difficult to measure experimentally, providing deep insights into the electronic nature of molecules like this compound. mdpi.comnih.gov

A significant application of quantum chemistry is the mapping of potential energy surfaces for chemical reactions. acs.orgfrontiersin.org For a morpholine derivative, this could involve modeling reactions such as N-alkylation, acylation, or decomposition pathways. acs.orgnih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most likely reaction mechanisms.

For instance, a computational study on the decomposition of morpholine has shown that it can proceed through various pathways, including intramolecular hydrogen shifts and ring-opening reactions. acs.orgnih.gov Similar calculations for this compound could predict its thermal stability and potential degradation products. The calculations involve locating the transition state (TS) for each elementary step, which is a first-order saddle point on the potential energy surface. The structure of the TS provides a snapshot of the molecule as it transforms from reactant to product, and its energy determines the activation barrier for the reaction.

Table 2: Hypothetical Calculated Energies for a Reaction Step of a Morpholine Derivative Note: This table illustrates the type of data obtained from quantum chemical calculations for a representative reaction. The values are hypothetical and not specific to this compound.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | Substituted Morpholine + Reagent | 0.0 |

| Transition State | Highest energy point along the reaction coordinate | +25.5 |

| Intermediate | A meta-stable species formed during the reaction | +5.2 |

Kinetic parameters, primarily the activation energy (Ea), are derived from the energy difference between the reactants and the transition state. nih.gov This information is vital for understanding reaction rates. Studies on the decomposition of morpholine and its radicals have used these methods to calculate kinetic parameters, which are essential for building robust kinetic models for complex chemical processes. acs.orgnih.gov By applying these computational approaches to this compound, one could predict its reactivity towards various reagents and under different conditions, guiding synthetic efforts and stability assessments.

Table 3: Representative Kinetic and Thermodynamic Parameters from a Computational Study of a Morpholine Reaction Note: Data is generalized from studies on morpholine decomposition and is intended to be illustrative. acs.orgnih.gov

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Enthalpy of Reaction (ΔH°rxn) (kcal/mol) |

|---|---|---|

| Ring Opening via C-C bond cleavage | 35 - 45 | Endothermic |

| Ring Opening via C-O bond cleavage | 40 - 50 | Endothermic |

| Dehydrogenation | 20 - 30 | Varies |

Spectroscopic Characterization of Transient Intermediates in Reactions

The elucidation of a reaction mechanism is often contingent on the detection and characterization of transient intermediates. These species are typically short-lived and present in low concentrations, making their direct observation challenging. nih.gov Specialized spectroscopic techniques are required to capture information about these fleeting molecules.

Electrospray ionization mass spectrometry (ESI-MS) has emerged as a particularly powerful tool for identifying charged intermediates in solution-phase reactions. nih.govrsc.org For reactions involving this compound, such as acid-catalyzed hydrolysis or N-functionalization, ESI-MS could potentially detect protonated forms of the reactant, key catalytic complexes, or charged intermediates. Tandem mass spectrometry (MS/MS) can be used to fragment these detected ions, providing structural information that helps to confirm their identity. rsc.org

Other techniques, such as time-resolved UV-Vis or IR spectroscopy, can be employed to monitor the formation and decay of intermediates that possess a distinct chromophore or vibrational signature. nih.gov For example, if a reaction of this compound were to proceed through a colored intermediate, its presence could be monitored by changes in the absorption spectrum over time. While no specific transient intermediates for reactions of this compound have been reported, the methods for their potential detection are well-established.

Table 4: Potential Transient Intermediates in Reactions of this compound and Suitable Detection Methods

| Potential Transient Intermediate | Generating Reaction Type | Primary Spectroscopic Detection Method |

|---|---|---|

| N-Protonated Morpholinium Ion | Acid Catalysis | ESI-MS |

| O-Protonated Ester | Acid-catalyzed Hydrolysis | ESI-MS, Low-Temp NMR |

| Enolate/Iminium Ion | Base/Acid-catalyzed condensation | ESI-MS, In-situ IR |

| Radical Cation | Oxidation (Electrochemical/Chemical) | EPR Spectroscopy, ESI-MS |

Future Research Trajectories and Emerging Applications in Chemical Synthesis

Exploration of Unconventional Synthetic Avenues for Morpholin-3-yl-acetic acid benzyl (B1604629) ester

The classical synthesis of "Morpholin-3-yl-acetic acid benzyl ester" would likely involve the esterification of "Morpholin-3-yl-acetic acid" with benzyl alcohol. However, future research will likely pivot towards more innovative and efficient synthetic strategies.

One promising avenue is the application of palladium-catalyzed C-H activation . Recent advancements have demonstrated the synthesis of benzyl esters through the palladium-catalyzed functionalization of multiple C(sp³)–H bonds. nih.gov A potential route could involve the direct coupling of a protected morpholine (B109124) precursor with a toluene (B28343) derivative, a method that offers high efficiency and selectivity. nih.govacs.org This approach would bypass the need for pre-functionalized starting materials, aligning with the principles of step-economy.

Another unconventional approach could be a one-pot synthesis from acyclic precursors . For instance, a tandem reaction involving the hydroamination of an appropriate aminoalkyne substrate followed by an asymmetric transfer hydrogenation could yield the 3-substituted morpholine core. organic-chemistry.org Subsequent in-situ benzylation could then afford the target ester.

Biocatalysis also presents a compelling future direction. The use of enzymes, such as lipases or proteases, for the esterification of the "(S)-Morpholin-3-yl-acetic acid" precursor could offer high enantioselectivity and milder reaction conditions compared to traditional chemical methods. acs.org Reductive aminases are also emerging as powerful tools for the synthesis of chiral amines, which could be adapted for the construction of the morpholine ring. researchgate.net

A comparative table of potential synthetic methods is presented below:

| Synthetic Method | Potential Precursors | Key Features |

| Classical Esterification | (S)-Morpholin-3-yl-acetic acid, Benzyl alcohol | Two-step process, well-established chemistry. researchgate.netunimi.it |

| Palladium-Catalyzed C-H Activation | Protected Morpholine, Toluene | High efficiency, step-economical. nih.govacs.org |

| One-Pot Tandem Reaction | Aminoalkyne, Benzylating agent | Convergent synthesis, potential for high enantioselectivity. organic-chemistry.org |

| Biocatalysis | (S)-Morpholin-3-yl-acetic acid, Benzyl alcohol | Mild conditions, high stereoselectivity. acs.org |

Discovery of Novel Reactivity Patterns and Enhanced Selectivities

The unique structural features of "this compound"—a secondary amine, a chiral center at the 3-position, and an ester group—offer a playground for exploring novel reactivity.

Future research could focus on the diastereoselective functionalization of the morpholine ring. For example, the development of rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has shown promise for the synthesis of highly substituted morpholines with excellent diastereoselectivity. rsc.org Applying similar catalytic systems to derivatives of the title compound could lead to novel and complex morpholine structures.

The N-H functionality of the morpholine ring provides a handle for further diversification. Palladium-catalyzed carboamination reactions have been used to construct cis-3,5-disubstituted morpholines from N-Boc protected amino alcohols. nih.gov This suggests that the nitrogen atom in "this compound" could serve as a nucleophile in various transition-metal-catalyzed cross-coupling reactions, leading to a diverse library of N-substituted derivatives.

Furthermore, the development of photoredox catalysis opens up new avenues for the functionalization of morpholine derivatives. acs.org Light-mediated reactions could enable novel transformations that are not accessible through traditional thermal methods, potentially leading to the discovery of unprecedented reactivity patterns.

Integration with High-Throughput and Automated Synthetic Platforms

The modular nature of the synthesis of "this compound" and its derivatives makes it an ideal candidate for integration with high-throughput and automated synthesis platforms. The development of robust and reliable synthetic protocols, such as the copper-catalyzed three-component synthesis of highly substituted morpholines, is a step in this direction. nih.gov

Future efforts will likely focus on adapting these syntheses for automated platforms, enabling the rapid generation of a large library of analogues for screening in various applications. The use of solid-phase synthesis, where the morpholine core is attached to a resin, could also facilitate purification and automation.

A hypothetical automated synthesis workflow could involve:

Automated dispensing of a protected amino alcohol precursor and a suitable alkylating or acylating agent into a reaction vial.

Robotically controlled addition of reagents and catalysts for the formation of the morpholine ring.

Automated esterification with a benzylating agent.

High-throughput purification and analysis of the resulting library of compounds.

Development as a Component in Functional Chemical Materials

While the primary applications of morpholine derivatives have been in medicinal chemistry, their unique structural and electronic properties also make them attractive candidates for the development of functional materials. researchgate.nete3s-conferences.org The presence of a heteroatomic ring and a chiral center in "this compound" could be leveraged in the design of novel materials.

For example, the morpholine moiety could act as a ligand for the formation of metal-organic frameworks (MOFs) with interesting catalytic or gas-sorption properties. The chirality of the molecule could also be exploited in the development of chiral stationary phases for enantioselective chromatography.

Furthermore, the ability of the morpholine nitrogen to be quaternized opens up the possibility of creating ionic liquids with unique properties. These materials could find applications as environmentally benign solvents or electrolytes.

Advancements in Sustainable and Atom-Economical Synthetic Protocols

The development of sustainable and atom-economical synthetic methods is a major focus of modern chemistry. Future research on the synthesis of "this compound" will undoubtedly be guided by these principles.

This includes the development of catalytic methods that avoid the use of stoichiometric reagents . For example, the use of a palladium-stannous acetate (B1210297) catalyst with air as the ultimate oxidant for the production of benzyl esters from methylbenzenes represents a more sustainable alternative to traditional methods that use heavy metal oxidants. lookchem.com Similarly, the use of catalytic amounts of p-toluenesulfonic acid for Fischer-Speier esterification is a well-established atom-economical process. unimi.it

The use of greener solvents is another important aspect of sustainable synthesis. Replacing hazardous solvents like benzene (B151609) and carbon tetrachloride with more environmentally friendly alternatives such as cyclohexane (B81311) in the synthesis of amino acid benzyl esters is a significant step forward. unimi.it

A summary of sustainable approaches is provided below:

| Sustainability Aspect | Traditional Method | Sustainable Alternative |

| Oxidants | Stoichiometric heavy metal oxidants | Catalytic oxidation with air lookchem.com |

| Solvents | Benzene, Carbon Tetrachloride | Cyclohexane, Ethyl Acetate unimi.it |

| Process | Multi-step synthesis with purification at each step | One-pot tandem reactions organic-chemistry.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Morpholin-3-yl-acetic acid benzyl ester, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via esterification between morpholin-3-yl-acetic acid and benzyl alcohol under acidic catalysis. Key parameters include temperature control (60–80°C) and the use of dehydrating agents (e.g., DCC/DMAP) to drive ester bond formation. Evidence from analogous benzyl ester syntheses suggests that pH optimization (acidic conditions, pH 4–5) enhances esterification efficiency by protonating carboxyl groups and activating nucleophilic attack . Monitoring via TLC or HPLC is advised to track reaction progress.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Answer :

- FTIR : Identifies ester carbonyl stretches (~1740 cm⁻¹) and morpholine ring vibrations (~1100 cm⁻¹) .

- NMR :

- ¹H NMR : Benzyl protons (δ 5.1–5.3 ppm as a singlet) and morpholine protons (δ 3.6–3.8 ppm as a multiplet).

- ¹³C NMR : Ester carbonyl (δ ~170 ppm), benzyl carbons (δ ~128–136 ppm), and morpholine carbons (δ ~50–70 ppm) .

- HRMS : Validates molecular formula (C₁₂H₁₅NO₃, [M+H]⁺ = 222.1125) .

Q. How does pH influence the stability of benzyl ester bonds in this compound during hydrolysis studies?

- Answer : Acidic conditions (pH < 4) stabilize the ester bond by reducing nucleophilic attack from water, whereas alkaline conditions (pH > 8) accelerate hydrolysis via hydroxide ion-mediated cleavage. Neutral pH (6–7) may promote competing reactions with amines or thiols in complex mixtures, as observed in DHP-protein conjugate studies .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Answer : The morpholine ring’s electron-donating nitrogen enhances the electrophilicity of the adjacent carbonyl group, facilitating nucleophilic attack. Steric hindrance from the benzyl group may slow reactions with bulky nucleophiles. Kinetic studies using stopped-flow spectroscopy or DFT calculations are recommended to map transition states and rate constants .

Q. How can contradictions in reported benzyl ester bond stability data be resolved when designing experiments with this compound?

- Answer : Discrepancies often arise from solvent polarity, temperature, or competing reactants. For example, in aqueous buffers, ester stability decreases due to hydrolysis, while non-polar solvents (e.g., DCM) prolong stability. Controlled studies comparing Arrhenius parameters (Eₐ, ΔG‡) across solvents and pH ranges are critical .

Q. What strategies improve the selectivity of this compound in bioconjugation without side reactions?

- Answer :

- Use orthogonal protecting groups (e.g., Fmoc for amines) to block competing nucleophiles.

- Employ site-specific catalysts (e.g., lipases) to enhance regioselectivity, as demonstrated in protein-benzyl ester conjugation studies .

- Optimize reaction time and stoichiometry to minimize over-modification.

Q. How do structural analogs (e.g., methyl or tert-butyl esters) compare in reactivity, and what analytical methods distinguish them?

- Answer : Methyl esters hydrolyze faster due to lower steric hindrance, while tert-butyl esters are more stable. Differentiation requires:

- LC-MS/MS : Retention time shifts and fragment ion patterns (e.g., m/z 91 for benzyl fragments).

- X-ray crystallography : Resolves morpholine ring conformation and ester group orientation .

Methodological Notes

- Contradictions : and highlight pH-dependent competition between ester bond formation and protein adducts. Researchers must tailor pH to the desired reaction pathway.

- Data Gaps : Limited direct studies on this compound necessitate extrapolation from analogous systems (e.g., DHP-glucuronic acid conjugates) .

- Advanced Tools : Solid-state NMR (ssNMR) and quantum mechanical modeling (e.g., Gaussian) are underutilized but powerful for probing electronic and steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.